Benzofuran,2-(4-chlorophenyl)-5-nitro-

Description

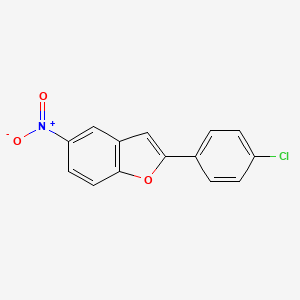

Benzofuran,2-(4-chlorophenyl)-5-nitro- is a synthetic benzofuran derivative featuring a nitro (-NO₂) group at the 5-position and a 4-chlorophenyl (-C₆H₄Cl) substituent at the 2-position of the benzofuran core. Benzofuran derivatives are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

Molecular Formula |

C14H8ClNO3 |

|---|---|

Molecular Weight |

273.67 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-5-nitro-1-benzofuran |

InChI |

InChI=1S/C14H8ClNO3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16(17)18)5-6-13(10)19-14/h1-8H |

InChI Key |

UCNZFGAEHQECNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization of 2-Hydroxy-5-nitrobenzonitrile and Aryloxy Ketones

One well-documented approach to synthesizing benzofuran derivatives such as 2-(4-chlorophenyl)-5-nitrobenzofuran involves the cyclization of 2-hydroxy-5-nitrobenzonitrile with substituted aryloxy ketones. This method was detailed in a 2024 study focusing on the synthesis of 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one derivatives, including the 4-chlorophenyl substituted compound (compound 2c).

Starting Material Preparation: 2-hydroxy-5-nitrobenzonitrile is prepared by acidification of a reaction mixture containing 2-hydroxy-1-benzoldoxime and acetic anhydride, followed by treatment with sodium ethoxide in ethanol.

Cyclization Reaction: The 2-hydroxy-5-nitrobenzonitrile (0.01 mol) is reacted with 4-chlorophenacyl bromide (0.01 mol) in dry acetone with anhydrous potassium carbonate (0.1 mol) under reflux for 8 hours. This yields 2-(4-chlorophenyl)-3-amino-5-nitrobenzofuran (2c).

Purification: The reaction mixture is filtered to remove potassium salts, solvent removed, and the product recrystallized from ethanol.

Spectral Data for Compound 2c:

| Spectral Technique | Observations |

|---|---|

| Infrared (IR) | -NH2 at 3340 cm⁻¹, C=O at 1710 cm⁻¹, NO2 at 1514 cm⁻¹, C-N at 1345 cm⁻¹, C-Cl stretching at 738 cm⁻¹ |

| Proton NMR (1H NMR) | Aromatic protons at 7.46-7.75 ppm (doublet, 4H), NH2 at 4.34-4.38 ppm (singlet, 2H), aromatic singlets at 8.37-8.39 ppm and 7.72-8.09 ppm |

| Mass Spectrometry | Molecular ion peak (M+2) at m/z 317 |

This method provides a direct route to the 2-(4-chlorophenyl)-5-nitrobenzofuran intermediate, which can be further functionalized.

Friedel-Crafts Acylation of 2-(2-Hydroxy-5-nitrophenyl)-1-aryl-ethanones

Another industrially relevant method involves the acylation of 2-(2-hydroxy-5-nitrophenyl)-1-aryl-ethanones followed by cyclization to form 2-alkyl-3-aroyl-5-nitrobenzofurans, including the 2-(4-chlorophenyl)-5-nitro derivative.

Starting Materials: Commercially available 4-chloroacetophenone and 4-chloronitrophenol are used to prepare the key intermediate 2-(2-hydroxy-5-nitrophenyl)-1-(4-chlorophenyl)-ethanone.

Acylation: Friedel-Crafts benzoylation is carried out using anisoyl chloride or similar acyl chlorides in the presence of Lewis acids such as tin tetrachloride or iron(III) chloride.

Cyclization: The acylated intermediate undergoes cyclization to form the benzofuran ring system with the nitro and 4-chlorophenyl substituents in place.

Advantages: This method is suitable for scale-up and industrial production, as demonstrated in the manufacture of Dronedarone intermediates.

Reaction Conditions and Catalysts:

| Step | Reagents/Catalysts | Conditions |

|---|---|---|

| Acylation | Acyl chloride (e.g., anisoyl chloride), SnCl4 or FeCl3 | Halogenated or non-halogenated solvents, controlled temperature |

| Cyclization | Heat, sometimes acidic or basic conditions | Reflux or controlled heating |

This method is preferred for its applicability in pharmaceutical intermediate synthesis and uses commercially available starting materials.

Preparation via Benzofuran-2-carbonyl Azide Intermediate

A more specialized synthetic route involves the preparation of benzofuran-2-carbonyl azide derivatives, which can be converted into 1-(5-substituted benzofuran-2-yl)-3-arylurea compounds. Though this method is more focused on urea derivatives, the preparation of 5-nitrobenzofuran-2-carbonyl azide is relevant as an intermediate.

Formation of Benzofuran-2-carbohydrazide: Starting from substituted benzofuran derivatives.

Conversion to Benzofuran-2-carbonyl Azide: Treatment with sodium nitrite in acidic conditions at low temperature (0-2°C), followed by isolation.

Subsequent Reactions: The azide intermediate can undergo further transformations, including Curtius rearrangement or coupling reactions.

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| 5-Nitrobenzofuran-2-carbonyl azide | 55 | 94-96 |

This method is useful for generating reactive intermediates for further functionalization but is less direct for preparing the target 2-(4-chlorophenyl)-5-nitrobenzofuran itself.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of 2-hydroxy-5-nitrobenzonitrile with aryloxy ketones | 2-hydroxy-5-nitrobenzonitrile, 4-chlorophenacyl bromide | Reflux in acetone with K2CO3, cyclization | Direct synthesis, good spectral characterization | Multi-step, requires careful purification |

| Friedel-Crafts Acylation and Cyclization | 4-chloroacetophenone, 4-chloronitrophenol | Acylation with Lewis acid, cyclization | Industrially scalable, uses commercial materials | Requires Lewis acids, possible heavy metal waste |

| Benzofuran-2-carbonyl Azide Route | Benzofuran-2-carbohydrazide derivatives | Nitrite treatment, azide formation | Generates reactive intermediates | More complex, less direct for target compound |

Research Findings and Notes

The cyclization method involving 2-hydroxy-5-nitrobenzonitrile and 4-chlorophenacyl bromide has been demonstrated with thorough spectral analysis confirming the structure of the 2-(4-chlorophenyl)-5-nitrobenzofuran derivative.

Industrial processes for producing similar benzofuran derivatives emphasize Friedel-Crafts acylation due to its scalability and use in drug intermediate synthesis, including for Dronedarone.

The benzofuran-2-carbonyl azide intermediate approach is valuable for further derivatization but is less commonly used solely for preparing 2-(4-chlorophenyl)-5-nitrobenzofuran.

Purification techniques such as recrystallization from ethanol or aqueous dimethylformamide are standard to obtain high-purity products.

Spectral data including Fourier-transform infrared spectroscopy, proton nuclear magnetic resonance, and mass spectrometry are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

Benzofuran,2-(4-chlorophenyl)-5-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated benzofurans, and sulfonated benzofurans. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Benzofuran,2-(4-chlorophenyl)-5-nitro- has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of benzofuran,2-(4-chlorophenyl)-5-nitro- involves its interaction with specific molecular targets. For example, some benzofuran derivatives inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in cancer progression . The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly alter the behavior of benzofuran derivatives. Below is a comparative analysis:

Table 1: Substituent Effects

Key Observations :

Key Observations :

Structural and Crystallographic Comparisons

Crystal packing and molecular conformation are critical for material and pharmaceutical applications:

Table 3: Structural Parameters

Q & A

Basic Research Questions

Q. What experimental design is recommended for determining the crystal structure of benzofuran derivatives like 2-(4-chlorophenyl)-5-nitrobenzofuran?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating crystal structures. To optimize results:

- Grow high-quality single crystals via slow evaporation or diffusion methods using solvents like chloroform or ethanol.

- Use the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) for data processing. Ensure proper parameterization of space groups (e.g., P21/c for triclinic systems) and validate results with R-factor metrics .

- Cross-validate bond lengths and angles against DFT-optimized models to resolve ambiguities in electron density maps.

Q. Which analytical techniques are most effective for confirming the structural identity of 2-(4-chlorophenyl)-5-nitrobenzofuran?

- Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to verify substituent positions. For example, aromatic protons in the 4-chlorophenyl group typically appear as doublets (δ ~7.3–7.5 ppm), while nitro groups deshield adjacent protons .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. Isotopic patterns (e.g., chlorine’s M+2 peak) aid in distinguishing substituents .

- Infrared (IR) Spectroscopy: Identify functional groups like nitro (asymmetric stretch ~1520 cm⁻¹) and benzofuran C-O-C stretching (~1250 cm⁻¹).

Advanced Research Questions

Q. How can electrochemical methods be leveraged for the eco-friendly synthesis of substituted benzofurans like 2-(4-chlorophenyl)-5-nitrobenzofuran?

- Methodological Answer:

- Electrochemical Cyclization: Optimize conditions using a Pt electrode in acetonitrile with a supporting electrolyte (e.g., LiClO₄). Apply a constant potential (~1.5 V) to induce intramolecular cyclization of 2-alkynylphenol precursors.

- Solvent Selection: Use green solvents (e.g., ethanol/water mixtures) to reduce environmental impact. Monitor reaction progress via cyclic voltammetry to detect intermediate radical species .

- Scale-Up: Employ flow electrochemistry for higher yields and reproducibility.

Q. What strategies enhance the fluorescence properties of benzofuran derivatives for bioimaging applications?

- Methodological Answer:

- Substituent Engineering: Introduce electron-donating groups (e.g., -NH₂, -OCH₃) at the 5-position to redshift emission wavelengths. Conversely, electron-withdrawing groups (e.g., -NO₂) at the 2-position improve quantum yield by reducing non-radiative decay .

- Protein Conjugation: Attach benzofuran probes to proteins like Concanavalin A (ConA) via aldehyde coupling. Characterize conjugates using fluorescence lifetime imaging (FLIM) to assess environmental sensitivity .

Q. How can computational modeling guide the design of benzofuran analogs with enhanced biological activity?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., IL-17A). Focus on hydrophobic interactions between the 4-chlorophenyl group and receptor pockets .

- QSAR Studies: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.